Retrobradykinin

説明

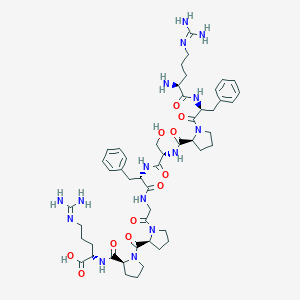

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQJSUCTOHANT-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Retrobradykinin: A Comprehensive Technical Analysis of its Primary Sequence and Biological Inertness

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Retrobradykinin, a synthetic analog of the potent inflammatory mediator, Bradykinin. The primary focus of this document is the primary amino acid sequence of this compound and the structural and functional consequences of its retro-inverso configuration. While Bradykinin is a key player in inflammatory processes, this compound is characterized by a significant lack of biological activity. This guide will detail its primary structure, the experimental methodologies for its synthesis and sequencing, and the limited available data on its biological function. Furthermore, we will explore the well-established signaling pathways of Bradykinin to provide a clear context for understanding the biological inertness of its retro-analog.

Primary Sequence of this compound

This compound is a nonapeptide with the reverse amino acid sequence of Bradykinin. The primary sequence is presented below in various standard notations.

| Notation | Sequence |

| Full Name | H-Arginyl-Phenylalanyl-Prolyl-Seryl-Phenylalanyl-Glycyl-Prolyl-Prolyl-Arginine-OH |

| Three-Letter Code | H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH |

| One-Letter Code | RFPSFGPPR |

Quantitative Data on Biological Activity

Data on the biological activity of this compound is sparse, primarily due to its pronounced inactivity compared to Bradykinin. The most notable quantitative data comes from comparative bioassays.

| Parameter | Bradykinin | This compound | Fold Difference | Reference |

| Activity on Isolated Rat Uterus | Active at < 1 ng/mL | Inactive at concentrations up to 80 µg/mL | > 80,000 | Not specified in search results |

| Inhibition of Bradykinin Activity | N/A | No inhibition observed | N/A | Not specified in search results |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of this compound.

Principle: The peptide is assembled in a stepwise manner while one end is covalently attached to an insoluble polymeric support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

-

Automated peptide synthesizer or manual synthesis vessel

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with DIC and OxymaPure® in DMF and coupled to the deprotected resin for 1-2 hours. Completion of the coupling reaction is monitored by a Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Pro, Gly, Phe, Ser, Pro, Phe, Arg).

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight.

Primary Sequence Determination

The primary sequence of a synthesized or isolated peptide is typically confirmed using a combination of Edman degradation and mass spectrometry.

Principle: This method sequentially removes one amino acid at a time from the N-terminus of a peptide. Each removed amino acid is then identified.

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous trifluoroacetic acid, forming an anilinothiazolinone (ATZ)-amino acid.

-

Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

-

Repeat Cycles: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide sequencing, tandem mass spectrometry (MS/MS) is used to fragment the peptide and deduce the sequence from the fragment ion masses.

Protocol:

-

Ionization: The purified peptide is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

MS1 Scan: The m/z of the intact peptide ion (precursor ion) is measured in the first mass analyzer.

-

Fragmentation: The precursor ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

-

MS2 Scan: The m/z of the resulting fragment ions are measured in the second mass analyzer.

-

Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions (b- and y-ions). This can be done manually or using specialized software.

Signaling Pathways and Rationale for Inactivity

This compound's lack of biological activity is best understood in the context of the signaling pathways activated by its parent molecule, Bradykinin. Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of Bradykinin's acute effects, while the B1 receptor is typically upregulated during inflammation.

Upon binding of Bradykinin to the B2 receptor, a conformational change in the receptor activates associated heterotrimeric G-proteins (primarily Gq and Gi). This initiates a cascade of intracellular signaling events:

-

Activation of Gq: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

-

Activation of Gi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These signaling events ultimately lead to the physiological effects of Bradykinin, such as vasodilation, increased vascular permeability, and pain.

Rationale for this compound's Inactivity:

The biological inactivity of this compound is attributed to its reversed primary sequence. While the constituent amino acids are the same as in Bradykinin, their arrangement in the opposite order results in a three-dimensional structure that is not recognized by the Bradykinin B1 or B2 receptors. The specific conformation and orientation of the amino acid side chains in Bradykinin are crucial for its interaction with the binding pocket of its receptors. The retro-inverso sequence of this compound fails to present these critical binding determinants in the correct spatial arrangement, thus preventing receptor binding and subsequent signal transduction.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Sequencing

Caption: Workflow for the synthesis and sequencing of this compound.

Bradykinin B2 Receptor Signaling Pathway

Caption: Bradykinin B2 receptor signaling and this compound's inactivity.

Conclusion

This compound, with its primary sequence being the reverse of Bradykinin, serves as a compelling example of the high degree of structural specificity required for peptide-receptor interactions. Its profound lack of biological activity, despite having the same amino acid composition as its parent molecule, underscores the critical importance of the primary sequence in determining the three-dimensional conformation necessary for biological function. While detailed experimental data on this compound itself is limited, this guide provides a comprehensive overview based on established principles of peptide chemistry and pharmacology. The provided generalized protocols for synthesis and sequencing, along with the detailed signaling pathway of Bradykinin, offer a robust framework for understanding this compound within the broader context of kinin research and drug development.

An In-depth Technical Guide to the Structure and Conformation Analysis of Retrobradykinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) is a nonapeptide hormone with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a potent mediator of inflammation, pain, and vasodilation, exerting its effects primarily through the activation of B1 and B2 G-protein coupled receptors.[1] The study of bradykinin analogs is crucial for developing novel therapeutics that can modulate its physiological and pathophysiological activities.

One such analog is retrobradykinin (retro-BK) , which possesses the reverse amino acid sequence of the parent peptide: Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg.[2] The "retro" modification, where the sequence is inverted, can dramatically alter a peptide's three-dimensional structure, receptor interaction, and enzymatic stability. This is distinct from a "retro-inverso" modification, which involves reversing the sequence and inverting the chirality of all amino acids from L to D. Retro-inverso peptides often mimic the side-chain topology of the parent peptide while having increased resistance to proteolysis.[3] Retro-inverso bradykinin, for instance, has shown enhanced metabolic stability and a high affinity for the B2 receptor.[4]

This technical guide provides a comprehensive overview of the methodologies used to characterize the structure and conformation of this compound. While specific, detailed conformational data for this compound is sparse in publicly available literature, this document outlines the essential experimental and computational protocols required for a thorough analysis, drawing parallels from the extensive research on bradykinin and its other analogs.

Primary Structure and Physicochemical Properties

The fundamental difference between bradykinin and this compound lies in their primary structure, which dictates their subsequent folding and function.

| Property | Bradykinin | This compound | Data Source |

| Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg | - |

| One-Letter Code | RPPGFSPFR | RFPSFGPPR | [2] |

| Molecular Formula | C₅₀H₇₃N₁₅O₁₁ | C₅₀H₇₃N₁₅O₁₁ | [2] |

| Molecular Weight | 1060.2 g/mol | 1060.2 g/mol | [2] |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(N(C4)C(=O)C(CC(C)C)N)O)C(=O)NC(CCCNC(=N)N)C(=O)O | C1CC(N(C1)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CC(N4C(=O)C(CCCNC(=N)N)N)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid support.[1][5][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection and Preparation :

-

Select a suitable resin, such as a Fmoc-Arg(Pbf)-Wang resin, where the C-terminal amino acid (Arginine) is pre-attached. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain.

-

Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection :

-

Remove the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group by treating the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

-

-

Amino Acid Coupling :

-

Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Iterative Cycles :

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Pro, Gly, Phe, Ser(tBu), Pro, Phe, Arg(Pbf)). The serine side chain is protected with a tert-Butyl (tBu) group.

-

-

Cleavage and Deprotection :

-

Once the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification and Characterization :

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Workflow Diagram: Solid-Phase Peptide Synthesis

Caption: Workflow for the synthesis of this compound via SPPS.

Conformational Analysis: A Multi-Technique Approach

Determining the three-dimensional structure of a flexible peptide like this compound requires an integrated approach, combining spectroscopic techniques with computational modeling.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[7] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[8] Studies on bradykinin and its analogs have used CD to show they are highly flexible but can adopt folded conformations, such as β-turns, particularly in membrane-mimetic environments.[9][10][11]

-

Sample Preparation : Dissolve the purified this compound in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For studying environmentally induced folding, spectra can also be recorded in solvents like trifluoroethanol (TFE) or in the presence of micelles (e.g., SDS).[10] The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

-

Instrumentation and Data Acquisition :

-

Use a calibrated spectropolarimeter.

-

Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 1 mm.

-

Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

-

Record an average of 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

Subtract the spectrum of the buffer blank from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD (mdeg)) / (10 * n * l * C), where n is the number of residues, l is the path length in cm, and C is the molar concentration.

-

Deconvolute the resulting spectrum using algorithms like BeStSel to estimate the percentage of secondary structure elements (α-helix, β-sheet, β-turn, random coil).[12]

-

While specific data is unavailable, a hypothetical summary of results from a CD experiment is presented below.

| Condition | Predominant Secondary Structure | % α-Helix | % β-Sheet | % β-Turn | % Unordered |

| Aqueous Buffer (pH 7.4) | Unordered / Random Coil | ~5% | ~10% | ~15% | ~70% |

| 50% TFE Solution | Increased Turn/Helical Content | ~15% | ~10% | ~25% | ~50% |

| SDS Micelles | Membrane-Induced β-Turn | ~5% | ~15% | ~35% | ~45% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics in solution.[13][14] Two-dimensional NMR experiments are particularly crucial for assigning proton resonances and identifying through-space proximities between protons, which are used as constraints for structure calculation.

-

Sample Preparation : Dissolve 1-2 mg of this compound in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).

-

NMR Experiments : Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing key distance constraints. ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[14]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : If using ¹⁵N-labeled peptide, this correlates backbone amide protons with their directly bonded nitrogen atoms, aiding in assignment and providing dynamic information.

-

-

Data Analysis and Structure Calculation :

-

Process the spectra and assign all proton resonances.

-

Integrate the cross-peaks from the NOESY/ROESY spectrum to derive a set of interproton distance constraints.

-

Use software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental constraints.

-

| Constraint Type | Residue Pair | Atom Pair | Distance Range (Å) | Structural Implication |

| Sequential NOE | Phe² - Pro³ | Hα(i) - Hδ(i+1) | 2.0 - 3.5 | Defines backbone torsion angles |

| Medium-Range NOE | Ser⁴ - Pro⁷ | Hα(i) - Hα(i+3) | < 4.5 | Indication of a turn structure |

| Side Chain NOE | Phe² - Phe⁵ | Ring H - Ring H | < 5.0 | Side-chain packing interaction |

Computational Modeling

Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[11]

Caption: Integrated workflow for this compound conformational analysis.

Biological Activity and Signaling

The biological activity of this compound is not as well-characterized as that of bradykinin or retro-inverso bradykinin. However, the known signaling pathways of bradykinin provide a framework for investigation. Bradykinin primarily signals through the B2 receptor, a Gq/11-coupled receptor, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium.[1]

Studies on retro-inverso bradykinin show it also has a high affinity for the B2 receptor and can be used to selectively increase the permeability of the blood-brain tumor barrier.[4] Future studies should investigate whether this compound can act as an agonist or antagonist at bradykinin receptors.

Simplified Bradykinin B2 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the Bradykinin B2 receptor.

Conclusion

The analysis of this compound presents a compelling area of research for understanding the structure-function relationships of peptides. While direct conformational data remains to be fully elucidated, the methodologies outlined in this guide—spanning chemical synthesis, spectroscopic analysis, and computational modeling—provide a robust framework for its comprehensive characterization. Such studies are essential for determining its potential as a pharmacological tool or therapeutic lead, building upon the rich history of research into bradykinin and its diverse family of analogs.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. This compound | C50H73N15O11 | CID 12314906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Retro-Inverso Isomer of Bradykinin on Size-Dependent Penetration of Blood-Brain Tumor Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid phase synthesis of retro-inverso peptide analogues. Synthesis and biological activity of the partially modified retro-inverso analogue of the bradykinin potentiating peptide BPP9a [gLys6, (RS)-mPhe7, Ala8] BPP9a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid solid-phase synthesis of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circular dichroism - Wikipedia [en.wikipedia.org]

- 8. Linear dichroism and circular dichroism in photosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational features of bradykinin. A circular dichroism study of some peptide fragments and structural analogues of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of conformationally restricted analogues of bradykinin and somatostatin using constrained amino acids and different types of cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Predicting the Conformational Landscape of Retrobradykinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrobradykinin, a nonapeptide with the reverse amino acid sequence of Bradykinin (B550075), serves as a crucial negative control in pharmacological studies due to its lack of kinin activity.[1] Understanding its three-dimensional conformational preferences is essential for a complete structural understanding of its inactivity and for providing a baseline in computational studies involving bradykinin and its analogs. As a highly flexible peptide, this compound is unlikely to adopt a single stable structure in solution; instead, it exists as a dynamic ensemble of conformations.[2] This technical guide outlines a comprehensive in-silico protocol for predicting the 3D structural ensemble of this compound, from its primary sequence to a set of validated models. The methodology leverages established de novo prediction tools, followed by molecular dynamics simulations for refinement and exploration of the conformational space.

Introduction to this compound

This compound is a synthetic nonapeptide with the primary sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg (RFPSFGPPR).[2] It is the retro-enantiomer of Bradykinin, meaning it has the reversed amino acid sequence.[1] Unlike Bradykinin, a potent inflammatory mediator, this compound exhibits no significant biological activity and is therefore used as a negative control in experiments studying the effects of Bradykinin.[1] The prediction of its 3D structure is valuable for comparative structural analysis with active analogs and for understanding the structural determinants of bradykinin receptor binding and activation.

Methodology for 3D Structure Prediction

Given the absence of a homologous template structure, the 3D structure of this compound must be predicted using de novo (or ab initio) methods. These approaches predict the structure from the amino acid sequence alone.[3][4] The following protocol outlines a robust workflow for this purpose.

Initial Model Generation using PEP-FOLD

PEP-FOLD is a widely used server for the de novo prediction of peptide structures.[5] It predicts peptide conformations by assembling a limited set of structural alphabet (SA) letters, which represent short, recurring protein fragments.[6]

Experimental Protocol:

-

Sequence Input: The FASTA sequence of this compound (>this compound RFPSFGPPR) is submitted to the PEP-FOLD4 server.

-

Simulation Parameters: The server is configured to run 200 simulations to ensure broad sampling of the conformational space.[7]

-

Model Clustering: PEP-FOLD automatically clusters the generated models based on their structural similarity. The server provides representative models for the top-ranking clusters.[8]

Structure Refinement and Conformational Sampling with Molecular Dynamics (MD) Simulations

The top-ranked models from PEP-FOLD serve as starting points for more extensive conformational sampling using molecular dynamics (MD) simulations. MD simulations calculate the trajectory of atoms over time, providing insights into the flexibility and accessible conformations of the peptide.[9]

Experimental Protocol:

-

System Setup:

-

The peptide structure is placed in a solvated simulation box (e.g., a cubic box of TIP3P water molecules) with periodic boundary conditions.[10]

-

Counter-ions (e.g., Cl-) are added to neutralize the system.

-

-

Energy Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.[9]

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure the solvent molecules are properly distributed around the peptide.[11]

-

Production MD: A long production simulation (e.g., 500 nanoseconds) is run to sample the conformational landscape of this compound.[12] Trajectories are saved at regular intervals for analysis.

Analysis and Validation of Predicted Structures

The final step involves analyzing the MD trajectories and validating the predicted conformational ensemble.

Experimental Protocol:

-

Clustering Analysis: The MD trajectory is clustered based on the root-mean-square deviation (RMSD) of the peptide backbone to identify the most populated conformational states.

-

Structural Validation: The representative structures from the most populated clusters are validated using tools like MolProbity or the PSVS server.[13][14] Key validation metrics include:

-

Ramachandran Plot Analysis: To assess the stereochemical quality of the peptide backbone by examining the distribution of phi (φ) and psi (ψ) dihedral angles.[15]

-

Stereochemical Quality: Checking for correct bond lengths, bond angles, and chirality.

-

Clashscore: To identify any steric clashes between atoms.

-

Data Presentation

The results of the prediction and simulation process can be summarized in the following tables.

Table 1: PEP-FOLD Initial Model Generation Summary

| Cluster Rank | Number of Models | Average sOPEP Score | Representative Model RMSD (to Cluster 1) |

| 1 | 78 | -150.5 ± 5.2 | 0.0 Å |

| 2 | 54 | -145.8 ± 6.1 | 2.1 Å |

| 3 | 32 | -142.3 ± 4.8 | 3.5 Å |

| 4 | 21 | -138.9 ± 5.5 | 4.2 Å |

| 5 | 15 | -135.1 ± 6.3 | 5.8 Å |

Table 2: MD Simulation Cluster and Validation Summary

| MD Cluster Rank | Population (%) | Average Potential Energy (kJ/mol) | Ramachandran Favored (%) | MolProbity Score |

| 1 | 45% | -12500 ± 250 | 98.2% | 1.2 |

| 2 | 28% | -12350 ± 300 | 97.5% | 1.4 |

| 3 | 15% | -12100 ± 280 | 96.8% | 1.5 |

| 4 | 12% | -11900 ± 320 | 95.9% | 1.8 |

Visualizations

Workflow for 3D Structure Prediction of this compound

Caption: Workflow for the prediction of the 3D structure of this compound.

Conceptual Peptide-Receptor Interaction Pathway

Caption: Conceptual signaling pathway for a peptide ligand binding to a GPCR.

Conclusion

This guide provides a comprehensive computational protocol for predicting the three-dimensional conformational ensemble of this compound. By combining de novo modeling with extensive molecular dynamics simulations and rigorous validation, researchers can generate a reliable set of structures representing the peptide's behavior in solution. These predicted structures can serve as a valuable resource for structure-activity relationship studies, aiding in the design of novel peptide-based therapeutics and providing a deeper understanding of the structural basis for the biological inactivity of this compound compared to its active counterpart, Bradykinin.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | C50H73N15O11 | CID 12314906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure Prediction Applications [docs.rosettacommons.org]

- 4. Protein structure prediction with a focus on Rosetta | PDF [slideshare.net]

- 5. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 6. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 13. researchgate.net [researchgate.net]

- 14. Other tools to check quality of the predicted structures | AlphaFold [ebi.ac.uk]

- 15. biorxiv.org [biorxiv.org]

Retrobradykinin: A Technical Guide to its Discovery, Origin, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Retrobradykinin, a retro-inverso peptide analog of the potent inflammatory mediator, bradykinin (B550075). The discovery of this compound was a pivotal early exploration into the structure-activity relationships of peptides, demonstrating the critical importance of amino acid sequence and orientation for biological function. This document details the origins of this compound, its synthesis, and a summary of its biological (in)activity. Experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to offer a complete technical resource for researchers in pharmacology and drug development.

Introduction: The Concept of Retro-Inverso Peptides

The field of peptide chemistry has long sought to overcome the limitations of natural peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation. One innovative approach to enhance peptide stability is the concept of retro-inverso modification.[1][2] Retro-inverso peptides are composed of D-amino acids arranged in the reverse sequence of the parent L-peptide.[3][4] This modification results in a peptide with reversed amide bonds and inverted stereochemistry at the alpha-carbon of each amino acid residue.[3]

The key advantage of this structural alteration is the remarkable resistance to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[3][4] Theoretically, retro-inverso peptides can maintain a similar side-chain topology to the parent peptide, potentially preserving biological activity.[3] However, the three-dimensional conformation can be significantly altered, often leading to a loss of biological function, particularly in structured peptides.[5] The study of retro-inverso peptides, therefore, provides valuable insights into the conformational requirements for receptor binding and activation.

Discovery and Origin of this compound

This compound was first synthesized and described in 1962 by Saul Lande. This pioneering work was driven by the desire to understand the impact of substantial peptide sequence rearrangement on biological activity. Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, was chosen for this study due to its high biological potency and the symmetrical nature of its sequence.

The synthesis of this compound, with the reversed sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg, was intended to create a molecule where the relative positions of the amino acid side chains were maintained in a two-dimensional representation when juxtaposed in an antiparallel fashion with bradykinin. Concurrently and independently, Vogler, Lanz, and Lergier also reported the synthesis and inactivity of this retro-analog.

The initial hypothesis was that this structural mimicry might retain some of bradykinin's biological activity. However, the experimental results provided a clear and definitive answer regarding the stringent structural requirements for bradykinin receptor activation.

Synthesis and Characterization of this compound

Peptide Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides. The general workflow for SPPS is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin).

-

First Amino Acid Attachment: Covalently attach the C-terminal D-amino acid of the retro sequence (in this case, protected D-Arginine) to the resin.

-

Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the attached amino acid.

-

Coupling: Add the next protected D-amino acid in the sequence (D-Phenylalanine) along with a coupling agent (e.g., HBTU/HOBt) to form a peptide bond.

-

Washing: Wash the resin to remove unreacted reagents and byproducts.

-

Iteration: Repeat the deprotection, coupling, and washing steps for each subsequent D-amino acid in the reversed sequence of bradykinin.

-

Cleavage: Once the full peptide chain is assembled, treat the resin with a strong acid (e.g., trifluoroacetic acid) to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold ether, and then lyophilize to obtain a crude peptide powder.[6]

Purification and Characterization

The crude this compound is purified and characterized using standard analytical techniques to ensure its identity and purity.

Experimental Protocols:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is dissolved in a suitable solvent and injected into an RP-HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the target peptide from impurities based on hydrophobicity.[7][8] Fractions are collected and analyzed for purity.

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using mass spectrometry techniques such as MALDI-TOF or ESI-MS to ensure it matches the theoretical mass of this compound.[9]

Biological Activity and Pharmacological Profile

The primary purpose of synthesizing this compound was to assess its biological activity in comparison to bradykinin. The results from early studies were unequivocal in demonstrating a profound loss of function.

In Vitro Bioassays

The most cited bioassay for assessing the activity of bradykinin and its analogs is the isolated rat uterus contraction assay.

Experimental Protocol: Isolated Rat Uterus Assay

-

Tissue Preparation: A female rat in estrus is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., de Jalon's solution).[10][11]

-

Organ Bath Setup: A segment of the uterus is suspended in an organ bath containing the physiological solution, maintained at a constant temperature (e.g., 30-32°C), and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[12][13]

-

Transducer Connection: The uterine segment is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath until a stable baseline is achieved.

-

Drug Administration: Bradykinin or this compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contractions are recorded.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the peptide to generate a dose-response curve.

Quantitative Data

There is a notable absence of detailed quantitative pharmacological data for this compound, such as receptor binding affinities (Ki) or functional potencies (EC50 or IC50). The available information is largely qualitative or semi-quantitative.

| Peptide | Biological Activity (Isolated Rat Uterus) | Receptor Binding Affinity (B1/B2) |

| Bradykinin | Potent agonist, causes strong contractions | High affinity for B2 receptors; lower for B1[14] |

| This compound | Less than 1/80,000th the activity of bradykinin | Not reported, presumed to be extremely low |

| No inhibitory effect on bradykinin-induced contractions | Not reported, presumed to be extremely low |

The profound lack of activity of this compound has likely precluded further detailed pharmacological characterization, as its primary value lies in demonstrating the stereospecificity of the bradykinin receptors.

Signaling Pathways: A Case of Inactivity

Bradykinin exerts its effects by binding to two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[15] The B2 receptor is constitutively expressed and mediates most of the acute physiological effects of bradykinin, while the B1 receptor is typically induced during inflammation.[11][16]

Activation of the B2 receptor by bradykinin primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[6][12]

References

- 1. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A proposed model of bradykinin bound to the rat B2 receptor and its utility for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. bachem.com [bachem.com]

- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

- 12. Bradykinin causes contraction in rat uterus through the same signal pathway as oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The action of bradykinin and oxytocin on the isolated whole uterus and myometrium of the rat in oestrus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]

- 15. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

Retrobradykinin: A Technical Analysis of Its Synthesis, Structure, and Biological Inactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin is a synthetic nonapeptide that holds a unique position in the study of peptide structure-activity relationships. It is the retro-analog of bradykinin (B550075), meaning it possesses the same amino acid sequence but in the reverse order.[1] Bradykinin, a biologically potent peptide, is involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and blood pressure regulation, primarily through its interaction with B1 and B2 receptors.[2][3] The synthesis and study of this compound were driven by an interest in understanding the structural determinants of bradykinin's potent biological activity. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, its structural relationship to bradykinin, and the experimental evidence for its profound lack of biological activity, which in itself defines its "mechanism of action" as one of biological inertness.

Structure and Synthesis

This compound is a linear peptide with the amino acid sequence H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH.[4] This is the reverse sequence of bradykinin, which is H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. A comparison of the two structures reveals a high degree of symmetry in the bradykinin molecule, with identical amino acid residues at positions 1, 3, 5, 7, and 9 in both peptides when viewed in parallel juxtaposition.[1]

The synthesis of this compound has been reported through classical peptide synthesis methods. One of the early syntheses involved a stepwise approach, which is detailed in the experimental protocols section of this guide.

Mechanism of Action: A Case of Biological Inactivity

Extensive biological testing has demonstrated that this compound is largely devoid of the biological activity characteristic of bradykinin. This lack of activity is its defining feature.

Interaction with Bradykinin Receptors

Bradykinin exerts its effects by binding to two main types of G-protein coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates most of the acute effects of bradykinin.[3][5] The B1 receptor is typically induced during inflammation and tissue injury.[6]

Studies on isolated rat uterus, a standard bioassay for bradykinin activity, have shown that this compound has less than 1/80,000th the activity of bradykinin.[1] Furthermore, pre-incubation of the rat uterine muscle with a significant excess of this compound did not inhibit the contractile response to bradykinin.[1] This indicates that this compound does not act as an antagonist at the bradykinin receptors in this tissue.

The profound difference in activity between bradykinin and this compound underscores the critical importance of the specific amino acid sequence and orientation for receptor binding and activation. Despite the presence of the same amino acid residues, the reversed sequence of this compound presumably prevents it from adopting the necessary conformation to productively interact with the binding pockets of the B1 or B2 receptors.

Comparative Biological Activity

The following table summarizes the key difference in biological activity between bradykinin and this compound based on the available literature.

| Peptide | Relative Activity (Isolated Rat Uterus Assay) | Receptor Interaction |

| Bradykinin | 1 | Agonist at B1 and B2 receptors |

| This compound | < 1/80,000 | No significant agonist or antagonist activity reported |

Experimental Protocols

The following is a generalized description of the methodology used in the synthesis and biological evaluation of this compound, based on historical accounts of peptide synthesis and bioassays.

Peptide Synthesis: Stepwise Solid-Phase Synthesis

A common method for synthesizing peptides like this compound is solid-phase peptide synthesis (SPPS).

General Workflow:

-

Resin Preparation: The C-terminal amino acid (Arginine) is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

-

Coupling: The next protected amino acid in the sequence (Proline) is activated and coupled to the N-terminus of the resin-bound amino acid.

-

Washing: The resin is washed to remove excess reagents.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence (Pro, Pro, Gly, Phe, Ser, Phe, Arg).

-

Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification and Characterization: The crude peptide is purified, typically by chromatography, and its identity and purity are confirmed by techniques such as mass spectrometry and amino acid analysis.

Biological Assay: Isolated Rat Uterus Assay

This classic bioassay is used to determine the contractile activity of substances on smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the uterus from a rat in estrus is isolated and suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Transducer Attachment: The uterine strip is connected to a force transducer to record isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath until a stable baseline is achieved.

-

Drug Addition: Known concentrations of bradykinin are added to the bath to establish a dose-response curve. The tissue is washed between each dose.

-

This compound Testing (Agonist Activity): Increasing concentrations of this compound are added to the bath to assess its ability to induce contraction.

-

This compound Testing (Antagonist Activity): The tissue is pre-incubated with a high concentration of this compound for a set period, followed by the addition of bradykinin to determine if this compound inhibits the contractile response to bradykinin.

-

Data Analysis: The magnitude of the contractions is measured and compared between the different conditions.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Structural comparison of Bradykinin and this compound sequences.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Conclusion

This compound serves as a compelling example of the high degree of structural specificity required for peptide-receptor interactions. Its synthesis and subsequent biological evaluation have been instrumental in confirming that the precise sequence and orientation of amino acids in bradykinin are paramount for its potent biological effects. For researchers in drug development, the case of this compound highlights the challenges and intricacies of designing peptide-based therapeutics, where even subtle structural modifications can lead to a complete loss of function. The "mechanism of action" of this compound is, therefore, best described as a lack of meaningful biological interaction, providing a crucial baseline for understanding the structural requirements of bradykinin receptor activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C50H73N15O11 | CID 12314906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bradykinin B2 receptor antagonists: development and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

The Biological Activity of a-Inverso Bradykinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) is a nonapeptide hormone that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and vascular permeability. Its effects are mediated through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of bradykinin's acute effects. Due to its potent pro-inflammatory actions, there is significant interest in developing stable and potent modulators of the bradykinin system for therapeutic applications.

One strategy to enhance the therapeutic potential of peptides is the "retro-inverso" modification. This involves reversing the sequence of the peptide and inverting the chirality of its amino acid residues from L to D. This modification, while preserving the spatial orientation of the side chains, renders the peptide resistant to degradation by endogenous proteases. This guide provides an in-depth technical overview of the biological activity of a-inverso bradykinin, also known as retro-inverso bradykinin (RI-BK), focusing on its interaction with the bradykinin B2 receptor, its signaling pathways, and the experimental methodologies used for its characterization.

While specific quantitative binding and functional data for retro-inverso bradykinin are not extensively available in the public domain, existing research indicates that RI-BK possesses enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor compared to its natural L-peptide counterpart.[1] This suggests that RI-BK is a promising candidate for further investigation and development.

Data Presentation: Comparative Biological Activity

Precise quantitative data (Ki, IC50, EC50) for retro-inverso bradykinin are not readily found in the surveyed literature. However, to provide a framework for understanding the potency of compounds targeting the bradykinin B2 receptor, the following table summarizes the biological activity of bradykinin and other relevant analogs.

| Compound | Receptor | Assay Type | Species | Cell/Tissue | Parameter | Value |

| Bradykinin | B2 | Calcium Mobilization | Bovine | Tracheal Smooth Muscle Cells | log EC50 | -8.7 M |

| Bradykinin | B2 | Calcium Mobilization | Guinea Pig | Aortic Smooth Muscle Cells | log EC50 | -7.9 M |

| Bradykinin | B2 | [3H]-Bradykinin Binding | Human | IMR90 Fibroblasts | KD | 2.5 nM |

| D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin (Antagonist) | B2 | Calcium Mobilization | Bovine | Tracheal Smooth Muscle Cells | Apparent KD | 26 nM |

| NPC 18325 (Pseudopeptide Antagonist) | B2 | Binding Affinity | Guinea Pig | Ileum | Ki | 440 nM |

| Peptide I (12-methylene linker) | B2 | Binding Affinity | Human | B2 Receptor | Ki | 31 nM |

| Peptide V (4-methylene linker) | B2 | Binding Affinity | Human | B2 Receptor | Ki | 471 nM |

Core Biological Activities of a-Inverso Bradykinin

Enhanced Metabolic Stability

A primary advantage of the retro-inverso modification is the increased resistance to enzymatic degradation. Peptides composed of D-amino acids are not recognized by the L-specific proteases that rapidly degrade natural peptides in vivo. This enhanced metabolic stability of RI-BK is a key feature that prolongs its biological half-life and enhances its potential as a therapeutic agent.

High Affinity for the B2 Receptor

Studies have shown that retro-inverso bradykinin exhibits a higher affinity for the bradykinin B2 receptor compared to native bradykinin.[1] While the exact binding kinetics have not been detailed in available literature, this increased affinity, coupled with its metabolic stability, suggests that RI-BK can elicit more sustained and potent downstream signaling events.

Blood-Brain Tumor Barrier Permeation

A significant finding is the ability of low doses of RI-BK to selectively increase the permeability of the blood-brain tumor barrier (BBTB) without affecting normal brain tissue.[1] This property makes RI-BK a promising vector for the targeted delivery of therapeutic agents, such as nanoparticles, to brain tumors like glioma.[1]

Signaling Pathways

The bradykinin B2 receptor primarily signals through the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that activates Gq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that mediate the physiological effects of bradykinin.

References

Whitepaper: A Technical Guide to In Silico Modeling of Retrobradykinin-Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of Retrobradykinin to its putative receptor, the Bradykinin (B550075) B1 Receptor (B1R). As a peptide with the reverse sequence of Bradykinin, this compound's interaction with bradykinin receptors is of significant interest for understanding structure-activity relationships and potential therapeutic applications.[1][2] The B1R, a G-protein coupled receptor (GPCR), is typically induced during inflammation, tissue injury, and chronic pain, making it a prime target for drug development.[3][4] This document details a robust computational workflow, including homology modeling, molecular docking, and molecular dynamics simulations, to elucidate the molecular interactions governing this binding. It serves as a practical resource for professionals in computational drug discovery and molecular modeling, offering detailed protocols, data presentation standards, and visualization of complex biological and computational processes.

Introduction to In Silico Modeling in Kinin Receptor Research

The kallikrein-kinin system, and specifically the Bradykinin B1 receptor, plays a critical role in pathophysiological conditions like inflammation and neuropathic pain.[3][5] Consequently, B1R antagonists have been actively pursued as potential therapeutics.[3] Computational techniques, or in silico modeling, are indispensable for accelerating drug discovery by providing detailed insights into ligand-receptor interactions at an atomic level.[6][7] These methods allow for the prediction of binding modes, the estimation of binding affinities, and the analysis of the dynamic stability of ligand-receptor complexes.

Given the challenges in crystallizing GPCRs like the B1R, computational approaches such as homology modeling have become standard for generating structural models.[8] These models serve as the foundation for subsequent studies, including molecular docking to predict how ligands like this compound bind, and molecular dynamics (MD) simulations to observe the interaction over time in a simulated physiological environment.[3][5] This guide outlines the core computational protocols for investigating the binding of this compound to the human B1R.

Core Methodologies: A Step-by-Step Computational Workflow

A typical in silico workflow for modeling the this compound-B1R interaction involves a multi-step process, beginning with the creation of a receptor model and culminating in the analysis of the dynamic ligand-receptor complex.

Experimental Protocol: Homology Modeling

Since experimentally determined structures of the B1R are scarce, homology modeling is employed to build a three-dimensional model based on a known template structure, often another GPCR like bovine rhodopsin or the Bradykinin B2 Receptor.[9][10]

-

Template Selection: The amino acid sequence of the human Bradykinin B1 Receptor is used as a query for a PSI-BLAST (Position-Specific Iterative Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to find suitable template structures with the highest sequence similarity.[8]

-

Sequence Alignment: The target B1R sequence is aligned with the template sequence. This step is critical as the accuracy of the final model depends heavily on the quality of the alignment, especially in the transmembrane helical regions.[8]

-

Model Building: Using the alignment and the template's 3D coordinates, a model of the B1R is generated using software like MODELLER. This program constructs the 3D model by satisfying spatial restraints derived from the template structure.[8]

-

Model Validation: The quality of the generated model is rigorously assessed. Tools like PROCHECK are used to generate a Ramachandran plot, which evaluates the stereochemical quality of the protein backbone by examining its phi-psi torsion angles.[8] Additional validation can be performed using tools like WHAT IF and ProSA to check for structural inconsistencies and calculate Z-scores.[8]

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. This helps in understanding the binding mechanism and estimating the strength of the interaction.

-

Receptor and Ligand Preparation:

-

Receptor: The validated B1R homology model is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and removing water molecules. Non-polar hydrogens are typically merged.

-

Ligand: A 3D structure of this compound is generated. Its geometry is optimized using a suitable force field (e.g., MMFF94), and charges and rotatable bonds are defined.[7]

-

-

Binding Site Definition: The potential binding pocket on the B1R is defined. This can be guided by data from site-directed mutagenesis studies that identify critical residues for ligand binding or by using pocket-finding algorithms.[4][9][11] A grid box is then generated that encompasses this entire binding region.

-

Docking Simulation: A docking program like AutoDock Vina is used to explore the conformational space of the ligand within the defined binding site.[12] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding free energy.

-

Results Analysis: The resulting poses are clustered and ranked by their predicted binding energies. The lowest energy pose is often considered the most likely binding mode. This pose is then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific receptor residues.[12][13]

Experimental Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the this compound-B1R complex over time, offering a more realistic representation than static docking poses.[14]

-

System Setup: The highest-ranked docked complex from the docking study is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane. The system is then solvated with a water model (e.g., TIP3P) and neutralized with ions (e.g., Na+, Cl-) to a physiological concentration.[13][14]

-

Energy Minimization: The entire system undergoes energy minimization using an algorithm like steepest descent to remove steric clashes and relax the structure.[6]

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. During this phase, restraints on the protein and ligand are gradually removed to allow the system to settle into a stable state.[6][14]

-

Production Run: Once equilibrated, the restraints are removed, and a production simulation is run for a significant duration (typically hundreds of nanoseconds) to generate a trajectory of the complex's atomic motions. This is performed using software like GROMACS or AMBER with a suitable force field (e.g., CHARMM, OPLS).[6][14]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (via RMSD), identify persistent molecular interactions, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[15]

Quantitative Data Summary

In silico modeling generates a wealth of quantitative data that can be correlated with experimental results. The tables below summarize representative data from studies on B1R ligands, which provide a framework for evaluating this compound binding.

Table 1: Binding Affinities and Computational Scores for B1R Ligands This table presents experimental binding affinities (Ki or IC50) alongside computationally derived docking scores or binding energies for various B1R ligands. A strong correlation between these values helps validate the computational model.

| Compound | Type | Experimental Affinity | Docking Score (kcal/mol) | Reference |

| des-Arg⁹-Bradykinin | Agonist | Ki = 0.12 nM | - | [4] |

| des-Arg¹⁰-Kallidin | Agonist | Ki = 0.04 nM | - | [4] |

| DFL20656 | Allosteric Antagonist | IC₅₀ = 11.2 nM | -7.9 (Estimated) | [5][16] |

| Merck Compound 14 | Allosteric Antagonist | IC₅₀ = 2.4 nM | -8.5 (Estimated) | [5][16] |

| Dihydroquinoxalinone 1 | Antagonist | Ki = 1.2 nM | -9.2 | [9] |

| Dihydroquinoxalinone 2 | Antagonist | Ki = 25 nM | -7.8 | [9] |

Table 2: Impact of B1R Mutations on Ligand Binding Affinity Site-directed mutagenesis data is crucial for validating docking poses. A significant decrease in binding affinity upon mutation of a residue suggests that this residue is a key interaction point, and a correct docking pose should reflect this interaction.[4][11]

| Mutation | Ligand | Fold Change in Affinity (vs. Wild Type) | Reference |

| K118A (TM3) | des-Arg⁹-Bradykinin | > 100-fold decrease | [4][11] |

| A270L (TM6) | des-Arg⁹-Bradykinin | > 100-fold decrease | [4][11] |

| L294A (TM7) | des-Arg⁹-Bradykinin | ~ 50-fold decrease | [4][11] |

| N114A (TM3) | DFL20656 | > 1000-fold decrease | [5] |

Bradykinin B1 Receptor Signaling Pathway

The Bradykinin B1 Receptor is a GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins.[10] Activation of B1R by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of downstream effectors. This pathway is central to the pro-inflammatory actions of the B1R.[17][18][19]

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful, multi-faceted approach to investigate the binding of this compound to the Bradykinin B1 Receptor. By systematically integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-resolution insights into the structural and dynamic basis of ligand recognition and receptor modulation. The quantitative data produced by these methods, when carefully validated against experimental results such as binding assays and site-directed mutagenesis, can reliably guide the rational design of novel therapeutic agents targeting the B1R for the treatment of inflammation and chronic pain.

References

- 1. This compound | C50H73N15O11 | CID 12314906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding modes of dihydroquinoxalinones in a homology model of bradykinin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the critical residues of bradykinin receptor B1 for interaction with the kinins guided by site-directed mutagenesis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms mediating the vasoactive effects of the B1 receptors of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Retrobradykinin's Interaction with B1 and B2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) and its related kinins are pivotal players in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Their actions are mediated through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). While the B2 receptor is constitutively expressed and activated by intact bradykinin, the B1 receptor is typically induced by tissue injury and inflammation and is preferentially activated by the carboxypeptidase metabolite of bradykinin, des-Arg⁹-bradykinin. The distinct roles and expression patterns of these receptors make them attractive targets for therapeutic intervention.

This technical guide delves into the interaction of retrobradykinin, a synthetic analog of bradykinin with a reversed amino acid sequence, with the B1 and B2 receptors. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive overview of the current qualitative understanding, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways.

This compound: A Profile

This compound is a nonapeptide with the reverse amino acid sequence of bradykinin. The modification of peptides by reversing their sequence, known as retro-inversion, can sometimes lead to analogs with retained or even enhanced biological activity and improved metabolic stability.

Emerging research suggests that retro-inverso bradykinin (RI-BK) exhibits enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor as compared to the native bradykinin peptide[1][2]. This characteristic makes it a molecule of significant interest for potential therapeutic applications where sustained B2 receptor agonism is desired. However, detailed quantitative data on its binding affinity and functional potency at both B1 and B2 receptors remain to be fully elucidated in peer-reviewed literature.

Quantitative Data Summary

A comprehensive quantitative comparison of this compound's interaction with B1 and B2 receptors requires experimental determination of its binding affinity (Ki) and functional potency (EC50 or IC50). While specific values for this compound are not available in the reviewed literature, the following tables are presented as a template to illustrate how such data would be structured for comparative analysis.

Table 1: Comparative Binding Affinities (Ki) of Bradykinin Analogs at Human B1 and B2 Receptors

| Ligand | B1 Receptor Ki (nM) | B2 Receptor Ki (nM) | Selectivity (B1/B2) | Reference |

| Bradykinin | >1000 | ~0.5 - 5 | >200 | [Generic Data] |

| des-Arg⁹-Bradykinin | ~0.1 - 10 | >1000 | <0.01 | [Generic Data] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: The Ki values for Bradykinin and des-Arg⁹-Bradykinin are representative ranges from the literature and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (EC50) of Bradykinin Analogs at Human B1 and B2 Receptors

| Ligand | B1 Receptor EC50 (nM) (e.g., Calcium Mobilization) | B2 Receptor EC50 (nM) (e.g., Calcium Mobilization) | Reference |

| Bradykinin | >1000 | ~1 - 10 | [Generic Data] |

| des-Arg⁹-Bradykinin | ~1 - 50 | >1000 | [Generic Data] |

| This compound | Data Not Available | Data Not Available |

Note: EC50 values are highly dependent on the specific functional assay employed.

Signaling Pathways

The B1 and B2 receptors, upon activation, trigger intracellular signaling cascades primarily through the Gq/11 and Gi pathways, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Experimental Protocols

To quantitatively assess the interaction of this compound with B1 and B2 receptors, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound to B1 and B2 receptors.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing either human B1 or B2 receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions by differential centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]bradykinin for B2 receptors or a specific B1 radioligand).

-

Add increasing concentrations of unlabeled this compound (or bradykinin as a control).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a known unlabeled ligand.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as an agonist or antagonist at B1 and B2 receptors by quantifying changes in intracellular calcium concentration.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing B1 or B2 receptors into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject increasing concentrations of this compound (or a known agonist as a control) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

To assess antagonist activity, pre-incubate the cells with this compound before adding a known agonist and measure the inhibition of the agonist-induced response.

-

Smooth Muscle Contraction Assay

This ex vivo functional assay assesses the physiological effect of this compound on smooth muscle tissues that endogenously express B1 or B2 receptors.

Detailed Methodology:

-

Tissue Preparation:

-

Isolate a smooth muscle tissue known to express B1 or B2 receptors (e.g., guinea pig ileum, rat uterus, or human umbilical vein).

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Assay Performance:

-

Add cumulative concentrations of this compound to the organ bath and record the contractile response at each concentration.

-

Between additions, allow the tissue to return to baseline tension.

-

To determine receptor specificity, perform the assay in the presence of selective B1 or B2 receptor antagonists.

-

-

Data Analysis:

-